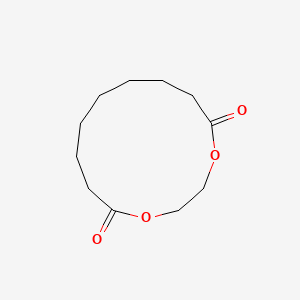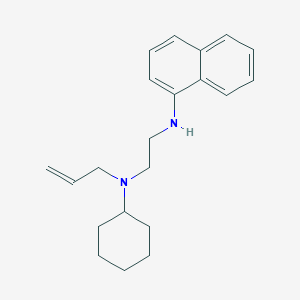
N'-cyclohexyl-N-(1-naphthalenyl)-N'-prop-2-enylethane-1,2-diamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N’-cyclohexyl-N-(1-naphthalenyl)-N’-prop-2-enylethane-1,2-diamine is a complex organic compound that features a cyclohexyl group, a naphthalenyl group, and a prop-2-enyl group attached to an ethane-1,2-diamine backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N’-cyclohexyl-N-(1-naphthalenyl)-N’-prop-2-enylethane-1,2-diamine typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Ethane-1,2-diamine Backbone: This can be achieved through the reaction of ethylene diamine with appropriate reagents to introduce the desired functional groups.
Attachment of the Cyclohexyl Group: This step involves the reaction of cyclohexylamine with the intermediate product from the first step.
Introduction of the Naphthalenyl Group: This can be done through a Friedel-Crafts alkylation reaction using naphthalene and a suitable alkylating agent.
Addition of the Prop-2-enyl Group: The final step involves the reaction of the intermediate with an allyl halide under basic conditions to introduce the prop-2-enyl group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-pressure conditions, and catalysts to increase yield and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
N’-cyclohexyl-N-(1-naphthalenyl)-N’-prop-2-enylethane-1,2-diamine can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the amine groups, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of N-alkylated or N-acylated derivatives.
Aplicaciones Científicas De Investigación
N’-cyclohexyl-N-(1-naphthalenyl)-N’-prop-2-enylethane-1,2-diamine has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a building block in organic synthesis.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of N’-cyclohexyl-N-(1-naphthalenyl)-N’-prop-2-enylethane-1,2-diamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
N-cyclohexyl-N’-(1-naphthyl)urea: Similar structure but with a urea group instead of the ethane-1,2-diamine backbone.
N-cyclohexyl-N’-(1-naphthyl)ethane-1,2-diamine: Lacks the prop-2-enyl group.
N-cyclohexyl-N’-(1-naphthyl)prop-2-enylamine: Lacks the ethane-1,2-diamine backbone.
Uniqueness
N’-cyclohexyl-N-(1-naphthalenyl)-N’-prop-2-enylethane-1,2-diamine is unique due to the combination of its structural elements, which confer specific chemical and biological properties not found in the similar compounds listed above.
Propiedades
Número CAS |
6323-17-7 |
|---|---|
Fórmula molecular |
C21H28N2 |
Peso molecular |
308.5 g/mol |
Nombre IUPAC |
N'-cyclohexyl-N-naphthalen-1-yl-N'-prop-2-enylethane-1,2-diamine |
InChI |
InChI=1S/C21H28N2/c1-2-16-23(19-11-4-3-5-12-19)17-15-22-21-14-8-10-18-9-6-7-13-20(18)21/h2,6-10,13-14,19,22H,1,3-5,11-12,15-17H2 |
Clave InChI |
SHZGDOLYYSIFCR-UHFFFAOYSA-N |
SMILES canónico |
C=CCN(CCNC1=CC=CC2=CC=CC=C21)C3CCCCC3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


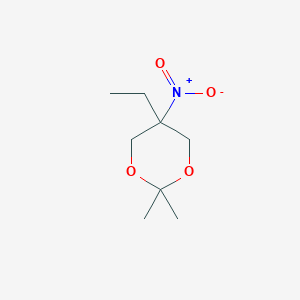
![1,5-dimethyl-3,4-dihydro-2H-pyrido[4,3-b]carbazole](/img/structure/B14162049.png)
![(4-hydrazinyl-1H-imidazo[4,5-d]pyridazin-7-yl)hydrazine](/img/structure/B14162064.png)
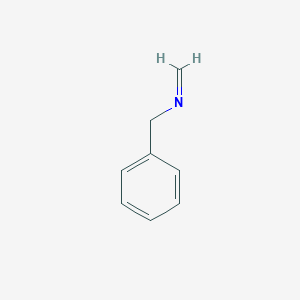
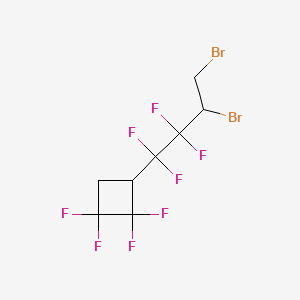
![2-[3-(2-chlorobenzyl)-2-imino-2,3-dihydro-1H-benzimidazol-1-yl]-1-(furan-2-yl)ethanol](/img/structure/B14162077.png)
![(Diphenylmethyl) 2-[(triphenylmethyl)amino]-3-(triphenylmethyl)sulfanyl-propanoate](/img/structure/B14162082.png)
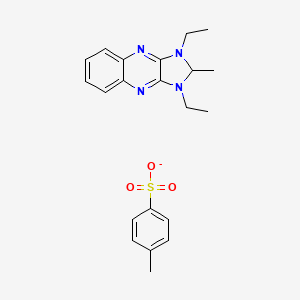
![8-Methoxy-6-nitronaphtho[2,1-g][1,3]benzodioxole](/img/structure/B14162092.png)

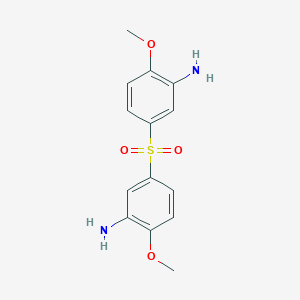
![1H-Pyrrolo[2,3-b]pyridine-2-methanol, 5-amino-](/img/structure/B14162119.png)
![4-[2-chloro-5-(trifluoromethyl)phenyl]-3-(thiophen-2-ylmethyl)-1H-1,2,4-triazole-5-thione](/img/structure/B14162120.png)
